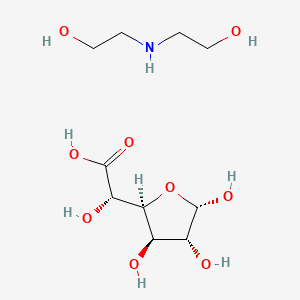

Einecs 302-402-4

Description

Properties

CAS No. |

94108-62-0 |

|---|---|

Molecular Formula |

C10H21NO9 |

Molecular Weight |

299.27 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(2S)-2-hydroxy-2-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;6-3-1-5-2-4-7/h1-4,6-9,12H,(H,10,11);5-7H,1-4H2/t1-,2-,3+,4+,6+;/m1./s1 |

InChI Key |

WEHFQARCVNRHKK-JETIKSQDSA-N |

Isomeric SMILES |

C(CO)NCCO.[C@H]1([C@H]([C@H](O[C@@H]1[C@@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C(CO)NCCO.C1(C(C(OC1C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hexyldecyl Benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the physicochemical properties of 2-hexyldecyl benzoate is limited in publicly available literature. This guide provides available estimated information for 2-hexyldecyl benzoate and presents experimental data for structurally analogous compounds, namely 2-ethylhexyl benzoate and hexyl benzoate, for comparative purposes. The experimental protocols described are general methods for the characterization of benzoate esters.

Introduction

2-Hexyldecyl benzoate is a benzoate ester characterized by a C16 branched-chain alkyl group. Its molecular structure suggests properties that are of interest in various applications, including cosmetics, pharmaceuticals, and industrial formulations, where it may function as an emollient, solvent, or plasticizer. An understanding of its physicochemical properties is crucial for formulation development, quality control, and safety assessment. This technical guide summarizes the available data for 2-hexyldecyl benzoate and provides a comparative analysis with related, better-characterized benzoate esters.

Physicochemical Properties

Quantitative data for 2-hexyldecyl benzoate is sparse. The following tables summarize the available estimated data for the target compound and the experimental data for the analogous compounds 2-ethylhexyl benzoate and hexyl benzoate.

Table 1: Physicochemical Properties of 2-Hexyldecyl Benzoate (Estimated)

| Property | Value |

| Water Solubility | 0.0001055 mg/L @ 25 °C (estimated) |

| Solubility in Organic Solvents | Soluble in alcohol |

Table 2: Comparative Physicochemical Properties of Analogous Benzoate Esters

| Property | 2-Ethylhexyl Benzoate | Hexyl Benzoate |

| Molecular Formula | C15H22O2 | C13H18O2[1][2] |

| Molecular Weight | 234.33 g/mol [3] | 206.28 g/mol [1][4] |

| Appearance | Colorless, clear oily liquid[3][5] | Clear, colorless liquid[1][4][6] |

| Odor | Mild ethereal[3][5] | Woody, green, piney, balsamic[4] |

| Specific Gravity / Density | 0.963 - 0.973 @ 20 °C[3][5] | 0.979 @ 21.5 °C[4]; 0.98 g/cm³[1] |

| Refractive Index | 1.487 - 1.497 @ 20 °C[3][5] | 1.491 - 1.494 @ 20 °C[1] |

| Boiling Point | 312 - 314 °C @ 760 mmHg[5] | 272 °C @ 760 mmHg[4][6] |

| Flash Point | 131.67 °C[5] | > 110 °C[6] |

| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated)[5] | 0.003 mmHg @ 25 °C (estimated)[6] |

| Water Solubility | 1.061 mg/L @ 25 °C (estimated)[7] | < 1 mg/mL @ 20 °C[4] |

| Solubility in Organic Solvents | Soluble in ethanol[3] | Soluble in alcohol[6] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of benzoate esters.

Determination of Specific Gravity

Specific gravity is typically determined using a pycnometer or a specific gravity bottle.

-

Apparatus: Pycnometer or specific gravity bottle, analytical balance, thermostatically controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it empty.

-

Fill the pycnometer with distilled water and place it in the water bath at a specified temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

Empty and dry the pycnometer, then fill it with the sample ester.

-

Repeat the thermal equilibration, volume adjustment, and weighing steps as with the water.

-

The specific gravity is calculated as the ratio of the mass of the ester to the mass of the water.

-

Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.

-

Apparatus: Abbe refractometer, constant temperature water circulator, light source (e.g., sodium lamp, 589 nm), dropper.

-

Procedure:

-

Standardize the refractometer with a liquid of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of the sample onto the lower prism and close the prisms.

-

Allow the sample to thermally equilibrate for a few minutes.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Determination of Boiling Point

The boiling point can be determined by distillation or micro-methods.

-

Apparatus (Distillation): Round-bottom flask, heating mantle, condenser, thermometer, distillation head, receiving flask.

-

Procedure (Distillation):

-

Place the sample in the round-bottom flask with boiling chips.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Heat the sample to a gentle boil and observe the temperature at which the vapor and liquid are in equilibrium. This is recorded as the boiling point.

-

-

Apparatus (Micro-method): Capillary tube, small test tube, thermometer, heating bath (e.g., Thiele tube).[8]

-

Procedure (Micro-method):

-

A small amount of the sample is placed in the test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.[8]

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.[8]

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is the boiling point.[8]

-

Determination of Solubility

Solubility is determined by observing the dissolution of the solute in a solvent.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

Add a small, measured amount of the ester to a test tube.

-

Add a measured volume of the solvent (e.g., water, ethanol) in small increments.

-

After each addition, vigorously mix the contents.

-

Observe whether the ester dissolves to form a clear, homogeneous solution.

-

-

Procedure (Quantitative):

-

Prepare a saturated solution of the ester in the solvent at a specific temperature.

-

Carefully separate the undissolved solute.

-

Determine the concentration of the ester in the saturated solution using an appropriate analytical technique (e.g., chromatography, spectroscopy).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a benzoate ester.

Caption: Workflow for Physicochemical Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Ethylhexyl benzoate | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexyl benzoate | C13H18O2 | CID 23235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]

- 6. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]

- 7. 2-ethyl hexyl benzoate [flavscents.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 2-hexyldecyl benzoate (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Hexyldecyl Benzoate

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-hexyldecyl benzoate. These predictions are based on the analysis of related compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Data for 2-hexyldecyl benzoate (Predicted for a solution in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.05 | Doublet of doublets | 2H | Aromatic (ortho-protons) |

| ~ 7.55 | Triplet | 1H | Aromatic (para-proton) |

| ~ 7.45 | Triplet | 2H | Aromatic (meta-protons) |

| ~ 4.20 | Doublet | 2H | O-CH ₂-CH |

| ~ 1.75 | Multiplet | 1H | O-CH₂-CH |

| ~ 1.20 - 1.40 | Multiplet | 24H | -(CH ₂)₆- and -(CH ₂)₈- |

| ~ 0.88 | Triplet | 6H | -CH ₃ |

Table 2: Predicted ¹³C NMR Data for 2-hexyldecyl benzoate (Predicted for a solution in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 166.5 | C =O (Ester carbonyl) |

| ~ 132.8 | Aromatic (para-carbon) |

| ~ 130.5 | Aromatic (ipso-carbon) |

| ~ 129.5 | Aromatic (ortho-carbons) |

| ~ 128.3 | Aromatic (meta-carbons) |

| ~ 68.0 | O-C H₂- |

| ~ 38.0 | O-CH₂-C H |

| ~ 31.9 | -C H₂- |

| ~ 29.6 | -C H₂- |

| ~ 29.3 | -C H₂- |

| ~ 26.5 | -C H₂- |

| ~ 22.7 | -C H₂- |

| ~ 14.1 | -C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-hexyldecyl benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3070 | Medium | Aromatic C-H stretch |

| ~ 2955, 2925, 2855 | Strong | Aliphatic C-H stretch |

| ~ 1720 | Strong | C=O (Ester carbonyl) stretch.[1] |

| ~ 1600, 1450 | Medium-Weak | Aromatic C=C ring stretch |

| ~ 1270, 1110 | Strong | C-O (Ester) stretch.[1] |

| ~ 710 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data for 2-hexyldecyl benzoate (Based on Electron Ionization - EI)

| m/z | Interpretation |

| 388 | M⁺ (Molecular Ion) |

| 267 | [M - C₈H₁₇]⁺ (Loss of octyl radical) |

| 225 | [M - C₁₀H₂₁O]⁺ |

| 123 | [C₆H₅COOH₂]⁺ (Benzoic acid + H) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation - often the base peak).[2] |

| 77 | [C₆H₅]⁺ (Phenyl cation).[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as 2-hexyldecyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of 2-hexyldecyl benzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3] If any solid impurities are present, filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.[3][4]

-

Instrument Setup : Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger sample amount (50-100 mg) may be necessary.[3] A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : Place one to two drops of liquid 2-hexyldecyl benzoate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5] Place a second salt plate on top to create a thin liquid film between the plates.[5][6]

-

Instrument Setup : Mount the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.[5]

-

Data Acquisition :

-

Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[7]

-

Place the sample in the beam path and collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.

-

-

Data Processing : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption peaks. After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator.[5]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization (Electron Ionization - EI) :

-

The sample molecules are introduced into the ion source, which is under high vacuum.[8]

-

A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[8][9]

-

This bombardment ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺).[9] The high energy of the electrons also causes the molecular ion to fragment into smaller, characteristic charged fragments.[9]

-

-

Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This guide provides a predictive spectroscopic profile of 2-hexyldecyl benzoate, which can serve as a valuable reference for its identification and characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the known spectral behaviors of its constituent functional groups and structurally similar molecules. The outlined experimental protocols offer a standardized approach for obtaining actual spectroscopic data for this and other liquid organic compounds.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To [chem.rochester.edu]

- 5. webassign.net [webassign.net]

- 6. researchgate.net [researchgate.net]

- 7. ursinus.edu [ursinus.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2-Hexyldecyl Benzoate in Cosmetic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyldecyl benzoate, a branched chain ester of benzoic acid and 2-hexyldecanol, is a versatile emollient widely utilized in the cosmetics industry. Its popularity stems from its light, non-greasy feel, and its ability to enhance the solubility of other cosmetic ingredients, particularly crystalline UV filters. This technical guide provides a comprehensive overview of the solubility profile of 2-hexyldecyl benzoate in a range of common cosmetic solvents, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection in cosmetic formulations.

Data Presentation: Solubility of 2-Hexyldecyl Benzoate

Precise quantitative solubility data for 2-hexyldecyl benzoate in a wide array of cosmetic solvents is not extensively documented in publicly available literature. However, based on technical data sheets, information on structurally similar long-chain alkyl benzoates, and general chemical principles, the following table summarizes its expected solubility profile. It is a common industry practice to use qualitative descriptors for the solubility of such emollients.

| Solvent Class | Specific Solvent Example | Qualitative Solubility | Remarks |

| Alcohols | Ethanol | Soluble[1] | Often used in cosmetic formulations as a co-solvent or for its astringent properties. |

| Isopropyl Alcohol | Soluble | Similar polarity to ethanol, expected to be a good solvent. | |

| Esters | C12-15 Alkyl Benzoate | Miscible | As a fellow alkyl benzoate, high miscibility is expected. C12-15 Alkyl Benzoate is noted for its ability to dissolve other ingredients.[2][3][4] |

| Isopropyl Myristate | Miscible | A common, light emollient ester; high compatibility is anticipated. | |

| Ethylhexyl Palmitate | Miscible | A widely used emollient ester with a similar non-polar character. | |

| Hydrocarbons | Mineral Oil | Soluble | 2-Hexyldecyl benzoate is oil-soluble and should readily mix with hydrocarbon oils.[2][5] |

| Isohexadecane | Soluble | A volatile hydrocarbon emollient; expected to be a good solvent. | |

| Silicones | Cyclopentasiloxane (D5) | Soluble / Miscible | Often used in conjunction with silicones to improve feel and spreadability. Cetiol® C 5 (a trade name for 2-hexyldecyl benzoate) is marketed as providing a sensory feel similar to cyclomethicone.[6] |

| Dimethicone | Soluble / Miscible | Expected to be soluble in various viscosities of dimethicone. | |

| Triglycerides | Caprylic/Capric Triglyceride | Soluble / Miscible | A common medium-chain triglyceride used as an emollient and solvent; high compatibility is expected. |

| Glycols | Propylene Glycol | Sparingly Soluble | Glycols are more polar; complete miscibility is unlikely. May form stable dispersions at lower concentrations. |

| Butylene Glycol | Sparingly Soluble | Similar to propylene glycol, limited solubility is expected. | |

| Aqueous | Water | Insoluble[1] | As a lipophilic ester, it is practically insoluble in water. |

Experimental Protocols

The determination of the solubility of a cosmetic ingredient like 2-hexyldecyl benzoate in various cosmetic solvents is crucial for formulation development. A standard and reliable method for this is the isothermal flask method, followed by quantitative analysis.

Objective: To determine the saturation solubility of 2-hexyldecyl benzoate in a selection of cosmetic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment:

-

2-Hexyldecyl benzoate (high purity)

-

Selected cosmetic solvents (e.g., ethanol, isopropyl myristate, cyclopentasiloxane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with a UV detector (HPLC-UV), or a calibrated refractometer)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-hexyldecyl benzoate to a series of glass vials.

-

Accurately pipette a known volume of each cosmetic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved 2-hexyldecyl benzoate to settle.

-

For solvents where settling is slow, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact weight of the transferred filtrate.

-

Dilute the filtrate to a known volume with a suitable solvent for analysis. The choice of dilution solvent will depend on the analytical method being used.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of 2-hexyldecyl benzoate.

-

Prepare a calibration curve using standard solutions of 2-hexyldecyl benzoate of known concentrations.

-

Alternatively, for non-volatile solvents, a gravimetric method can be employed by evaporating the solvent from a known weight of the saturated solution and weighing the residual 2-hexyldecyl benzoate.

-

-

Calculation of Solubility:

-

From the concentration determined by the analytical instrument and the dilution factor, calculate the amount of 2-hexyldecyl benzoate dissolved in the original aliquot.

-

Express the solubility as a percentage by weight (w/w%) or in grams per 100 grams of solvent.

-

Mandatory Visualization

The following diagrams illustrate key logical relationships and workflows relevant to the use of 2-hexyldecyl benzoate in cosmetic formulations.

Caption: Solvent selection workflow for cosmetic formulations.

Caption: Experimental workflow for solubility determination.

References

- 1. 2-hexyl decyl benzoate, 163883-40-7 [thegoodscentscompany.com]

- 2. C12-15 ALKYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 3. C12-15 ALKYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 4. specialchem.com [specialchem.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. care360.basf.com [care360.basf.com]

Technical Guide: Physicochemical Characterization of 2-Hexyldecyl Benzoate with a Focus on Crystal Structure Determination

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the physicochemical properties of 2-hexyldecyl benzoate. Due to the absence of published experimental crystal structure data for this specific molecule, this document outlines a generalized yet detailed protocol for its synthesis, purification, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. This guide is intended to serve as a foundational resource for researchers undertaking the structural analysis of 2-hexyldecyl benzoate or similar long-chain alkyl esters.

Introduction to 2-Hexyldecyl Benzoate

2-Hexyldecyl benzoate is an organic compound, specifically an ester of benzoic acid and 2-hexyldecanol. Its chemical formula is C₂₃H₃₈O₂. While primarily utilized in the cosmetics industry as an emollient and skin-conditioning agent, its physicochemical properties, particularly its solid-state structure, are of interest for understanding its material characteristics and potential applications in drug formulation and delivery, where excipient properties can significantly influence the final product's performance.

At present, there is no publicly available, experimentally determined crystal structure for 2-hexyldecyl benzoate. The data presented in this guide are therefore a combination of predicted properties and generalized experimental protocols applicable to this class of compounds.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of 2-hexyldecyl benzoate. These values are useful for initial experimental design, such as solvent selection for synthesis and crystallization.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₈O₂ | PubChem |

| Molecular Weight | 346.5 g/mol | PubChem |

| XLogP3 | 9.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 17 | PubChem |

| Exact Mass | 346.28718045 g/mol | PubChem |

| Monoisotopic Mass | 346.28718045 g/mol | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 25 | PubChem |

| Complexity | 319 | PubChem |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and crystallization of 2-hexyldecyl benzoate, followed by the protocol for its crystal structure determination.

3.1. Synthesis of 2-Hexyldecyl Benzoate via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification.

-

Materials:

-

Benzoic acid

-

2-Hexyldecanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent to facilitate azeotropic removal of water)

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), 2-hexyldecanol (1.2 equivalents), and toluene.

-

With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete (typically when water ceases to collect), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hexyldecyl benzoate.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1]

-

3.2. Crystallization of 2-Hexyldecyl Benzoate

The production of high-quality single crystals is crucial for X-ray diffraction analysis.[2] Several methods can be employed, and the choice of solvent is critical.[3]

-

Solvent Screening:

-

Test the solubility of the purified 2-hexyldecyl benzoate in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate, toluene) at room temperature and upon heating.

-

A suitable solvent will dissolve the compound when hot but show limited solubility when cold.[4]

-

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to create a nearly saturated solution.[3] Filter the solution into a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.[5]

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[2] Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer to promote crystal growth.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[5]

-

Solvent Layering: Create a concentrated solution of the compound in a dense solvent. Carefully layer a less dense, miscible anti-solvent on top. Crystals may form at the interface as the solvents slowly mix.[5]

-

3.3. Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[6]

-

Crystal Mounting:

-

Carefully select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks.[7]

-

Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.[7]

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their positions.

-

Determine the unit cell parameters and the crystal's space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data to improve its agreement with the observed diffraction pattern. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of 2-hexyldecyl benzoate.

Signaling Pathways and Logical Relationships

As 2-hexyldecyl benzoate is primarily an excipient and not a pharmacologically active molecule, there are no known signaling pathways directly associated with it. Its role in drug development would be related to formulation science, where its physical properties can influence drug solubility, stability, and release characteristics.

The logical relationship for its structural analysis follows the experimental workflow outlined above. The successful synthesis and purification are prerequisites for obtaining high-quality crystals, which in turn are essential for a successful X-ray diffraction experiment and the ultimate determination of the crystal structure.

Conclusion

While the definitive crystal structure of 2-hexyldecyl benzoate remains to be determined, this guide provides the necessary theoretical framework and practical protocols for researchers to undertake this task. The synthesis via Fischer esterification is a standard and reliable method. The key challenge, as with many long-chain, flexible molecules, will be in obtaining diffraction-quality single crystals. A systematic approach to solvent screening and the use of various crystallization techniques will be paramount to success. The elucidation of its crystal structure would provide valuable insights into the solid-state packing and intermolecular interactions of this compound, benefiting its application in both the cosmetics and pharmaceutical industries.

References

- 1. Hexyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. How To [chem.rochester.edu]

- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 5. unifr.ch [unifr.ch]

- 6. rigaku.com [rigaku.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Hexyldecyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation profile of 2-hexyldecyl benzoate, a long-chain branched aromatic ester. Due to the absence of specific experimental data in public literature for this compound, this guide outlines the expected thermal behavior and degradation pathways based on the known characteristics of similar aromatic esters. It details the experimental protocols for synthesis, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC), and the analysis of degradation products by gas chromatography-mass spectrometry (GC-MS). This document is intended to serve as a foundational resource for researchers and professionals involved in the development and quality control of formulations containing 2-hexyldecyl benzoate.

Introduction

2-Hexyldecyl benzoate is a branched-chain aromatic ester that finds potential applications in various fields, including as an emollient in pharmaceutical and cosmetic formulations. Its thermal stability is a critical parameter that influences its storage, processing, and application performance. Understanding its degradation profile under thermal stress is essential for ensuring product safety, efficacy, and shelf-life. This guide presents a framework for the systematic evaluation of the thermal properties of 2-hexyldecyl benzoate.

Synthesis of 2-Hexyldecyl Benzoate

The synthesis of 2-hexyldecyl benzoate is typically achieved through the Fischer esterification of benzoic acid with 2-hexyldecanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Reactants: Benzoic acid (1.0 eq), 2-hexyldecanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Toluene is used as the solvent to facilitate the azeotropic removal of water.

-

Reaction: The mixture is heated to reflux (approximately 110-120 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-hexyldecyl benzoate.

Thermal Stability Analysis

The thermal stability of 2-hexyldecyl benzoate is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the decomposition temperatures and the kinetics of degradation.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small sample of 2-hexyldecyl benzoate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Analysis Conditions:

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Rate: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) are determined from the first derivative of the TGA curve (DTG curve).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and boiling point, which can also provide insights into the thermal stability.

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small amount of 2-hexyldecyl benzoate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Analysis Conditions:

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

-

Temperature Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample. For instance, the sample is heated from 25 °C to 250 °C at a rate of 10 °C/min, cooled to -50 °C at 10 °C/min, and then reheated to 250 °C at 10 °C/min.

-

-

Data Analysis: The DSC thermogram reveals endothermic and exothermic peaks corresponding to thermal events. For a pure substance like 2-hexyldecyl benzoate, a sharp endothermic peak corresponding to its boiling point would be expected at higher temperatures, the onset of which can indicate the beginning of volatilization and potential degradation.

Expected Thermal Stability Data

Based on the behavior of similar long-chain aromatic esters, the following table summarizes the hypothetical thermal stability data for 2-hexyldecyl benzoate.

| Parameter | Method | Expected Value | Description |

| Onset Decomposition Temp. (Tonset) | TGA | 280 - 320 °C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition Temp. (Tpeak) | TGA | 330 - 370 °C | The temperature at which the rate of weight loss is maximum. |

| Residue at 600 °C | TGA | < 1% | The amount of non-volatile material remaining after heating. |

| Boiling Point | DSC | > 300 °C | The temperature at which the liquid vaporizes under atmospheric pressure. |

Thermal Degradation Pathway

The thermal degradation of esters can proceed through various mechanisms. For 2-hexyldecyl benzoate, a likely pathway at elevated temperatures in an inert atmosphere involves a six-membered ring transition state (pyrolytic cis-elimination or β-hydride elimination), leading to the formation of an alkene and a carboxylic acid.

An In-depth Technical Guide to the Toxicological Profile of Branched-Chain Alkyl Benzoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of branched-chain alkyl benzoates. These compounds are esters of benzoic acid and branched-chain alcohols, widely used as emollients, solvents, and fragrance ingredients in cosmetics and personal care products.[1] Understanding their toxicological characteristics is crucial for their safe application in various formulations.

Metabolism and Pharmacokinetics

Branched-chain alkyl benzoates undergo enzymatic hydrolysis by non-specific esterases present in tissues such as the skin, gastrointestinal tract, and liver.[2] This metabolic process breaks down the ester into benzoic acid and the corresponding branched-chain alcohol.[2][3] For instance, C12-15 alkyl benzoate is metabolized in the skin, with the absorbed dose being completely converted to benzoic acid and the C12-15 alcohols.[2]

A study on the dermal absorption of C12 alkyl benzoate, a representative component of C12-15 alkyl benzoate, showed that the absorbed dose was 2.97%, which was completely metabolized to benzoic acid in human skin.[2]

Metabolic Pathway of Branched-Chain Alkyl Benzoates

Caption: Metabolic hydrolysis of branched-chain alkyl benzoates.

Toxicological Endpoints

The safety of branched-chain alkyl benzoates has been evaluated through various toxicological studies, including acute, subchronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Acute Toxicity

Branched-chain alkyl benzoates exhibit low acute toxicity via oral and dermal routes.[4][5]

| Compound | Species | Route | LD50 | Reference |

| Benzyl Alcohol | Rat | Oral | 1610 mg/kg bw | [4][5] |

| Benzoic Acid | Rat | Oral | >2000 mg/kg bw | [4][5] |

| Sodium Benzoate | Rat | Oral | >2000 mg/kg bw | [4][5] |

Dermal and Ocular Irritation and Sensitization

At concentrations used in cosmetic products, C12-15 alkyl benzoate and other long-chain alkyl benzoates are not considered to be eye or skin irritants.[1] Furthermore, these compounds do not appear to be dermal sensitizers.[1] A Human Repeat Insult Patch Test (HRIPT) on ethylhexyl benzoate showed no potential for eliciting dermal irritation or sensitization.[3]

Genotoxicity

Available data indicates that alkyl benzoate cosmetic ingredients are not genotoxic.[6][7] C12-15 alkyl benzoate was found to be non-mutagenic in a bacterial reverse mutation assay.[1] Their metabolites, benzoic acid and the corresponding alcohols, are also generally not genotoxic.[6]

Carcinogenicity

While carcinogenicity data for most branched-chain alkyl benzoates are not available, the available information on their metabolites, benzoic acid and various branched-chain alcohols, suggests a lack of carcinogenic potential.[6][7] For example, a study on 2-ethyl-1-hexanol showed it to be a weak inducer of liver tumors in female mice, though the relevance of this to humans is debated.[8]

Reproductive and Developmental Toxicity

There is limited data on the reproductive and developmental toxicity of branched-chain alkyl benzoates themselves.[9] However, studies on their metabolites, such as benzoic acid and the component alcohols, have not shown reproductive or developmental toxicity.[6][7] It is important to note that some short-chain branched carboxylic acids have been associated with developmental toxicity, but this is structure-dependent and related to specific modes of action like histone deacetylase inhibition, which may not be relevant for all branched-chain structures.[10][11]

Experimental Protocols

Dermal Irritation and Sensitization: Human Repeat Insult Patch Test (HRIPT)

Objective: To assess the potential of a test substance to induce dermal irritation and sensitization (allergic contact dermatitis) in human subjects.

Methodology:

-

Panelists: A group of healthy human volunteers is recruited.

-

Induction Phase: A patch containing the test material (e.g., ethylhexyl benzoate) is applied to the skin of each panelist for a 24-hour period. This is repeated nine times over a three-week period at the same site.

-

Rest Period: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential sensitization.

-

Challenge Phase: A challenge patch with the test material is applied to a new skin site.

-

Evaluation: The test sites are observed and scored for any signs of irritation (redness, swelling) at 24 and 48 hours after patch removal during both the induction and challenge phases.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Test Strains: Histidine-dependent strains of S. typhimurium and tryptophan-dependent strains of E. coli are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., C12-15 alkyl benzoate) on agar plates.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of branched-chain alkyl benzoates with cellular signaling pathways. Their toxicological effects are generally considered to be related to the properties of their metabolites, benzoic acid and the corresponding branched-chain alcohols. Benzoic acid can accumulate in the mitochondria and be conjugated with glycine for excretion.[12] At high doses, this can potentially impact cellular energy metabolism. Some related compounds, like sodium benzoate, have been shown to induce chromosomal aberrations in cultured human lymphocytes, suggesting a potential for interaction with cellular processes at high concentrations.[12][13] However, the relevance of these findings to the low levels of exposure from cosmetic use of branched-chain alkyl benzoates is likely minimal. Further research is needed to elucidate any specific signaling pathway involvement.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. researchgate.net [researchgate.net]

- 3. cir-safety.org [cir-safety.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Benzoates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. cir-safety.org [cir-safety.org]

- 10. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. The evaluation of the genotoxicity of two food preservatives: sodium benzoate and potassium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Skin Absorption of 2-Hexyldecyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro skin absorption of 2-hexyldecyl benzoate, a common emollient in cosmetic and pharmaceutical formulations. While direct studies on 2-hexyldecyl benzoate are limited, this guide leverages data from a closely related and representative compound, C12-15 alkyl benzoate, to provide insights into its dermal penetration and metabolic fate. The methodologies detailed herein are based on established and internationally recognized protocols for in-vitro skin absorption studies.

Data Presentation: In-Vitro Dermal Absorption of a Representative Alkyl Benzoate

The following table summarizes the quantitative data from an in-vitro study on [14C]-C12 alkyl benzoate, a representative compound for the C12-15 alkyl benzoate group which includes 2-hexyldecyl benzoate. The study was conducted using a flow-through diffusion cell system with dermatomed human skin.[1][2][3]

| Parameter | Value (% of Applied Dose) | Description |

| Absorbed Dose | 0.41% | The amount of the substance that penetrated the skin and was recovered in the receptor fluid. |

| Dermal Delivery | 0.97% | The total amount of the substance found within the skin layers (stratum corneum, epidermis, and dermis) after the exposure period. |

| Potentially Absorbable Dose | 2.20% | The sum of the absorbed dose and the amount remaining in the skin at the end of the study. |

| Dermally Absorbed Value | 2.97% | The total amount of the substance that is considered to have been absorbed, which is the sum of the substance in the receptor fluid and the viable epidermis and dermis.[1][2][3] |

Metabolism: A key finding of the study was the significant metabolism of C12 alkyl benzoate during skin absorption.[1][2][3] No parent compound was detected in the receptor fluid; instead, the primary metabolite, [14C]-benzoic acid, accounted for over 93% of the radioactivity detected.[1][2][3] This indicates the presence of active esterase enzymes in the skin that hydrolyze the alkyl benzoate.[1][2][3]

Experimental Protocols

The in-vitro dermal absorption of 2-hexyldecyl benzoate can be effectively assessed using the Franz diffusion cell assay, a method compliant with the OECD Test Guideline 428.[4][5][6][7] This method provides a reliable model for predicting the percutaneous absorption of substances in humans.

Key Experimental Protocol: Franz Diffusion Cell Assay (OECD 428)

1. Preparation of Skin Membranes:

-

Human cadaver skin or freshly excised animal skin (e.g., porcine or rat) is typically used.[8] The skin is dermatomed to a thickness of approximately 200-400 µm, removing the subcutaneous fat.

-

The integrity of the skin barrier is assessed by measuring the transepidermal water loss (TEWL) or by electrical resistance.

2. Franz Diffusion Cell Assembly:

-

The dermatomed skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

-

The receptor chamber is filled with a receptor fluid, which is typically a phosphate-buffered saline (PBS) solution, often with the addition of a solubilizing agent for lipophilic compounds to maintain sink conditions.[9] The receptor fluid is continuously stirred and maintained at a physiological temperature of 32°C to mimic in-vivo conditions.[9]

3. Application of Test Substance:

-

A defined amount of the test substance (e.g., a formulation containing 2-hexyldecyl benzoate) is applied evenly to the surface of the skin in the donor chamber.[6] For neat liquids, an application volume of up to 10 µl/cm² is common.[1][2][3][6]

4. Sampling and Analysis:

-

At predetermined time intervals over a 24-hour period, aliquots of the receptor fluid are collected for analysis.[8] The volume of the collected sample is replaced with fresh, pre-warmed receptor fluid.

-

At the end of the experiment, the skin surface is washed to remove any unabsorbed test substance.

-

The different skin layers (stratum corneum, epidermis, and dermis) can be separated (e.g., by tape stripping or heat separation) and analyzed to determine the amount of substance retained in the skin.

-

The concentration of the test substance and its potential metabolites in the receptor fluid and skin extracts is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radiolabelled compound with scintillation counting.[8]

Mandatory Visualizations

Caption: Experimental workflow for in-vitro skin absorption using Franz diffusion cells.

References

- 1. Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. eurolab.net [eurolab.net]

- 5. permegear.com [permegear.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. alterlab.co.id [alterlab.co.id]

Methodological & Application

Application Note: Quantification of 2-Hexyldecyl Benzoate Using a Stability-Indicating HPLC-UV Method

AN-HPLC-028

Target Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 2-hexyldecyl benzoate. The described protocol is adapted from established methods for structurally similar benzoate esters, such as diethylamino hydroxybenzoyl hexyl benzoate (DHHB), which are commonly used as UV filters in pharmaceutical and cosmetic formulations.[1][2][3][4] This method is suitable for the determination of 2-hexyldecyl benzoate in various sample matrices and can be validated to meet regulatory requirements.

Introduction:

2-Hexyldecyl benzoate is a benzoate ester with applications in the cosmetic and pharmaceutical industries as an emollient and solvent. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability testing. This document provides a detailed protocol for an HPLC-UV method that can be readily implemented and validated in a laboratory setting. The method is designed to be stability-indicating, allowing for the separation of 2-hexyldecyl benzoate from potential degradation products.

Experimental Protocol

1. Materials and Reagents:

-

2-Hexyldecyl Benzoate reference standard (purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, obtained from a water purification system)

-

Phosphate buffer components (e.g., monopotassium phosphate)

-

Phosphoric acid or sodium hydroxide for pH adjustment

-

Sample diluent: Acetonitrile/Water (50:50, v/v) or other appropriate solvent mixture.

2. Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., OpenLab, Empower).

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

3. Chromatographic Conditions:

The following chromatographic conditions are recommended as a starting point and may require optimization.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Kinetex™ C18, 250 x 4.6 mm, 5 µm or Purospher Star® RP-18e, 150 x 4.6 mm, 5 µm)[1][4] |

| Mobile Phase | A: Phosphate buffer (pH 2.0-3.5) B: Acetonitrile/Methanol mixture (e.g., 82:3 v/v)[4] |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.2 mL/min[1][4] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40°C[1][4] |

| Detection Wavelength | Approximately 225 nm or 257 nm (based on the UV spectrum of benzoate esters)[1][5] |

4. Preparation of Standard Solutions:

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2-hexyldecyl benzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the sample diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

5. Sample Preparation:

-

The sample preparation procedure will depend on the matrix. For a simple solution, a direct dilution with the sample diluent may be sufficient.

-

For more complex matrices such as creams or lotions, an extraction step will be necessary. A typical procedure involves accurately weighing a portion of the sample, dispersing it in a suitable solvent, sonicating, and then performing a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. Method Validation Parameters (Expected Performance):

The following table summarizes the typical validation parameters that should be assessed for this method, with expected performance based on similar validated methods for benzoate esters.[1][4][6]

| Parameter | Expected Performance |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 150 µg/mL |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |

| Accuracy (% Recovery) | 98 - 102%[1] |

| Precision (% RSD) | ≤ 2.0% |

| Specificity | No interference from placebo or degradation products. |

Data Presentation

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% (for n≥5) |

Table 2: Summary of a Hypothetical Validation Data

| Validation Parameter | Result |

| Linearity (r²) | 0.9995 |

| Range | 1.0 - 100.0 µg/mL |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Accuracy (n=3 levels) | 99.5%, 100.2%, 101.1% |

| Repeatability (%RSD) | 0.8% |

| Intermediate Precision (%RSD) | 1.2% |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC-UV quantification of 2-hexyldecyl benzoate.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of 2-hexyldecyl benzoate. The protocol is based on established methods for similar compounds and can be readily adapted and validated for specific sample matrices. This method is suitable for routine quality control analysis, stability studies, and formulation development in the pharmaceutical and cosmetic industries.

References

- 1. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. arlok.com [arlok.com]

Application Note: Quantitative Analysis of 2-Hexyldecyl Benzoate in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-hexyldecyl benzoate in cosmetic formulations using gas chromatography-mass spectrometry (GC-MS). 2-Hexyldecyl benzoate is an emollient and skin conditioning agent used in a variety of personal care products. The methodology outlined provides a robust and reliable approach for the separation, identification, and quantification of this compound, ensuring product quality and safety. The protocol includes comprehensive steps for sample preparation, instrument parameters, and data analysis, tailored for researchers, scientists, and professionals in the drug development and cosmetics industries.

Introduction

2-Hexyldecyl benzoate is a benzoate ester that functions as a skin-conditioning agent and emollient in cosmetic and personal care products. Its presence and concentration in final formulations are critical for product performance and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[1][2] This application note describes a validated GC-MS method for the determination of 2-hexyldecyl benzoate in complex cosmetic matrices.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique is critical and depends on the complexity of the cosmetic matrix.[3] For simple liquid samples, direct dilution is often sufficient, while more complex matrices like creams and lotions require an extraction step to isolate the analyte of interest.

1.1. Materials and Reagents

-

2-Hexyldecyl benzoate analytical standard (≥98% purity)

-

Internal Standard (IS): e.g., Hexyl benzoate or a similar compound not present in the sample.

-

Solvents: Dichloromethane, methanol, hexane (GC grade or equivalent).[1][4]

-

Anhydrous sodium sulfate

-

0.22 µm syringe filters[1]

-

Glass autosampler vials (1.5 mL) with inserts[4]

1.2. Protocol for Liquid Samples (e.g., Serums, Toners)

-

Accurately weigh approximately 0.1 g of the cosmetic sample into a 10 mL volumetric flask.

-

Add 50 µL of the internal standard stock solution.

-

Dilute to the mark with dichloromethane.

-

Vortex for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into a GC vial.

1.3. Protocol for Semi-Solid Samples (e.g., Creams, Lotions) - Liquid-Liquid Extraction (LLE)

-

Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.

-

Add 50 µL of the internal standard stock solution.

-

Add 5 mL of methanol and vortex for 2 minutes to disperse the sample.

-

Add 5 mL of hexane and vortex for another 2 minutes to extract the 2-hexyldecyl benzoate.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.[1]

-

Carefully transfer the upper hexane layer to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filter the extract through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended. Optimization may be required depending on the specific instrument used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[5] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[5] |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | - Initial Temperature: 150 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Hold: 5 min at 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C[5] |

| Transfer Line Temp. | 280 °C |

| Mass Range | m/z 40-550 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation and Quantitative Analysis

Quantitative analysis is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of 2-hexyldecyl benzoate to the peak area of the internal standard against the concentration of the analyte.

Table 2: Quantitative Data for 2-Hexyldecyl Benzoate

| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Hexyldecyl Benzoate | ~12.5 | 105 | 122 | 224 |

| Hexyl Benzoate (IS) | ~8.2 | 105 | 122 | 206 |

Note: The fragmentation pattern of 2-hexyldecyl benzoate is predicted based on the structure of benzoate esters. The base peak is expected to be the benzoyl cation (m/z 105). Other significant ions would result from the cleavage of the ester bond and fragmentation of the alkyl chain.

Visualizations

Caption: Workflow for GC-MS analysis of 2-hexyldecyl benzoate.

Caption: Proposed fragmentation of 2-hexyldecyl benzoate in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a selective and sensitive approach for the quantitative determination of 2-hexyldecyl benzoate in various cosmetic products. The sample preparation protocols are adaptable to different matrix complexities, and the instrumental parameters are optimized for robust performance. This method is suitable for quality control laboratories and research and development settings to ensure the accurate formulation of cosmetic products.

References

- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 2. brjac.com.br [brjac.com.br]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. [Determination of 25 preservatives in cosmetics by gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Hexyldecyl Benzoate in Polymer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hexyldecyl benzoate as a novel plasticizer in polymer research. The protocols outlined below are intended to serve as a guide for researchers and scientists in evaluating its efficacy, compatibility, and performance in various polymer systems, with a particular focus on polyvinyl chloride (PVC) and its potential applications in drug development where polymer flexibility and stability are crucial.

Introduction to 2-Hexyldecyl Benzoate as a Plasticizer

2-Hexyldecyl benzoate is a high-molecular-weight aromatic ester that holds promise as a primary plasticizer for a range of polymers. Its long, branched alkyl chain suggests low volatility and reduced migration potential compared to lower molecular weight plasticizers. Benzoate esters, in general, are known for their good compatibility with a variety of polymers, high solvating power, and favorable toxicological profiles, making them excellent alternatives to traditional phthalate-based plasticizers.[1][2] The unique structure of 2-hexyldecyl benzoate is anticipated to impart excellent flexibility, durability, and thermal stability to polymer formulations.[3]

Potential Advantages of 2-Hexyldecyl Benzoate:

-

Low Volatility: The high molecular weight is expected to result in lower plasticizer loss over time, enhancing the long-term stability and performance of the plasticized material.[4]

-

Good Compatibility: As a benzoate ester, it is predicted to have good compatibility with polar polymers like PVC.[2]

-

Improved Flexibility at Low Temperatures: The branched alkyl chain may disrupt polymer chain packing, leading to improved flexibility at lower temperatures.

-

Enhanced Safety Profile: Benzoate plasticizers are generally considered to be safer alternatives to phthalates, which is particularly important for applications in the medical and pharmaceutical fields.[5]

Experimental Protocols

The following protocols describe the synthesis of 2-hexyldecyl benzoate and the preparation and evaluation of plasticized polymer films.

Synthesis of 2-Hexyldecyl Benzoate

A common method for synthesizing benzoate esters is through Fisher esterification.[6]

Materials:

-

Benzoic acid

-

2-Hexyldecanol

-

Sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine benzoic acid (1 molar equivalent) and 2-hexyldecanol (1.1 molar equivalents).

-

Add toluene to the flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the toluene using a rotary evaporator.

-

Purify the crude 2-hexyldecyl benzoate by vacuum distillation.

Caption: Workflow for the synthesis of 2-hexyldecyl benzoate.

Preparation of Plasticized PVC Films

This protocol is based on a solvent casting method.

Materials:

-

PVC resin

-

2-Hexyldecyl benzoate (plasticizer)

-

Tetrahydrofuran (THF) (solvent)

-

Heat stabilizer (e.g., a zinc stearate)

-

Glass petri dishes

-

Magnetic stirrer and hotplate

-

Drying oven

Procedure:

-

Prepare a stock solution of PVC in THF (e.g., 10% w/v) by slowly adding PVC resin to the solvent while stirring until fully dissolved. A gentle warming may be required.

-

Add the desired amount of heat stabilizer to the PVC solution and stir until dispersed.

-

In separate vials, weigh the required amounts of 2-hexyldecyl benzoate to achieve the desired plasticizer concentrations (e.g., 10, 20, 30, 40 parts per hundred parts of resin - phr).

-

Add the plasticizer to the PVC solution and stir until a homogeneous mixture is obtained.

-

Pour the solutions into level glass petri dishes.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

-

Transfer the dishes to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved to ensure complete solvent removal.

-

Carefully peel the resulting films from the glass surface.

-

Store the films in a desiccator prior to characterization.

Caption: Workflow for preparing plasticized PVC films.

Characterization of Plasticized Films

The following are standard methods for evaluating the performance of a new plasticizer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.[7]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer. The onset of degradation temperature is a key parameter. The analysis is usually carried out under a nitrogen atmosphere with a heating rate of 10°C/min.[8]

-

Tensile Testing (ASTM D2284): To measure tensile strength, elongation at break, and Young's modulus.[1] An effective plasticizer will decrease tensile strength and Young's modulus while increasing the elongation at break.

-

Plasticizer Compatibility (ASTM D2383): To assess the long-term compatibility of the plasticizer with the polymer under humid conditions.[9]

-

Migration and Leaching (ASTM D1239): To quantify the loss of plasticizer from the polymer matrix when exposed to various solvents (e.g., n-hexane, water).[10] This is particularly important for applications in drug delivery and medical devices.

Data Presentation

The following tables present hypothetical but representative data for PVC plasticized with 2-hexyldecyl benzoate compared to a standard plasticizer, Di(2-ethylhexyl) phthalate (DEHP). These values are for illustrative purposes to guide researchers in their data analysis.

Table 1: Thermal Properties of Plasticized PVC

| Plasticizer (40 phr) | Glass Transition Temp. (Tg) (°C) | Onset of Decomposition Temp. (TGA, 5% weight loss) (°C) |

| Unplasticized PVC | 85 | 280 |

| 2-Hexyldecyl Benzoate | 15 | 310 |

| DEHP | 20 | 295 |

Table 2: Mechanical Properties of Plasticized PVC

| Plasticizer (40 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| Unplasticized PVC | 50 | 5 | 2500 |

| 2-Hexyldecyl Benzoate | 18 | 350 | 15 |

| DEHP | 20 | 320 | 18 |

Table 3: Plasticizer Migration/Leaching (24h at 25°C)

| Plasticizer (40 phr) | Weight Loss in n-Hexane (%) | Weight Loss in Water (%) |

| 2-Hexyldecyl Benzoate | 1.5 | <0.1 |

| DEHP | 2.5 | <0.1 |

Logical Relationships in Plasticizer Evaluation

The following diagram illustrates the logical flow and interdependencies in the evaluation of a novel plasticizer.

Caption: Logical workflow for novel plasticizer evaluation.

Conclusion

2-Hexyldecyl benzoate presents itself as a promising candidate for a high-performance, safer plasticizer. The protocols and illustrative data provided herein offer a solid framework for researchers to conduct a thorough evaluation of its properties and potential applications. Its expected low volatility and migration, combined with good plasticizing efficiency, make it a compelling subject for further investigation, especially in sensitive applications such as medical devices and controlled-release drug formulations where material stability and patient safety are paramount.

References

- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 2. specialchem.com [specialchem.com]

- 3. polymeradd.co.th [polymeradd.co.th]

- 4. Role of Plasticizers in PVC Products | Bausano [bausano.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]

- 9. store.astm.org [store.astm.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Measuring the Spreadability of Emollient Esters

Introduction

Emollient esters are fundamental components in cosmetic and pharmaceutical formulations, significantly influencing the sensory properties and efficacy of topical products.[1][2] Their ability to spread evenly on the skin is a critical performance attribute, affecting skin feel, absorption, and the uniform delivery of active ingredients.[3] This document provides detailed protocols for measuring the spreadability of emollient esters, catering to researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to yield reproducible and comparable data, essential for formulation development and quality control.

Spreadability is influenced by several physicochemical properties of the emollient ester, including viscosity, surface tension, molecular weight, and chemical structure.[4][5] Generally, emollients with lower viscosity and surface tension exhibit greater spreadability.[4][5] This application note will cover both instrumental and sensory analysis methods to provide a comprehensive approach to characterizing emollient ester spreadability.

Key Factors Influencing Spreadability

Several factors can impact the spreadability of an emollient ester and should be controlled during testing to ensure accurate and consistent results:

-

Viscosity: There is a strong inverse correlation between viscosity and spreadability; as viscosity increases, spreadability decreases.[4][5]

-

Surface Tension: Emollients with lower surface tension tend to spread more easily across a surface.[4]

-

Temperature: The temperature of the testing environment and the substrate can affect the viscosity of the emollient and thus its spreadability.[6]

-

Substrate Properties: The nature of the surface onto which the emollient is applied (e.g., synthetic skin mimic, glass, or in vivo on human skin) will influence the spreading behavior.[4][5]

-

Application Method: The amount of shear force and the time of application can also affect the final spread area.[6]

Instrumental Methods for Measuring Spreadability

Instrumental methods offer quantitative and objective measurements of spreadability. The most common techniques are the parallel-plate method and contact angle measurement.

Parallel-Plate Extensometry

The parallel-plate method is a widely used, simple, and inexpensive technique for quantifying the spreadability of semi-solid and liquid formulations.[3][6] It measures the extent to which a sample spreads under a given weight over a specific time.

-

Apparatus:

-

Procedure:

-

Ensure the glass plates are clean and dry.

-

Place the bottom glass plate on a level horizontal surface.

-

Accurately weigh 1 g of the emollient ester and place it at the center of the bottom plate.[6]

-

Carefully place the top glass plate over the sample, ensuring it is centered.

-

Place the standardized 125 g weight on the center of the top plate.[6]

-

Start the stopwatch immediately.

-

After a predetermined time (e.g., 1 minute), measure the diameter of the spread circle.[6] Take at least three measurements at different angles and calculate the average diameter.

-

Repeat the experiment at least three times for each emollient ester.

-